

Introduction: The Significance of a Versatile Intermediate

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-4-nitrobenzene

Cat. No.: B022200

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1-(2-Bromoethoxy)-4-nitrobenzene (CAS No. 13288-06-7) is a nitroaromatic compound that serves as a crucial building block in organic synthesis.^[1] Its bifunctional nature, featuring a reactive bromo-ethyl group and a nitro-substituted benzene ring, makes it a valuable precursor for a variety of more complex molecules. Notably, it is a key intermediate in the synthesis of Dofetilide, a Class III antiarrhythmic agent, highlighting its importance in the pharmaceutical industry.^[2] A precise understanding of its physical properties is not merely academic; it is fundamental to its handling, reaction optimization, purification, and quality control, ensuring reproducibility and safety in synthetic processes.

Section 1: Chemical Identity and Structure

A clear identification of a chemical substance is the foundation of all subsequent scientific investigation. The compound is known by several synonyms, which can be critical to recognize when searching literature and supplier catalogs.^{[1][3]}

Identifier	Data	Source(s)
IUPAC Name	1-(2-bromoethoxy)-4-nitrobenzene	[3]
CAS Number	13288-06-7	[1][3][4]
Molecular Formula	C ₈ H ₈ BrNO ₃	[1][3][5]
Molecular Weight	246.06 g/mol	[3][5][6][7]
Synonyms	2-Bromoethyl 4-nitrophenyl ether, β-Bromo-4-nitrophenetole, 2-(4-Nitrophenoxy)ethyl bromide	[1][3][8]
InChIKey	YQWCBDNNEZHPMA-UHFFFAOYSA-N	[3][4][9]
SMILES	<chem>C1=CC(=CC=C1[O-])OCCBr</chem>	[3][8]

Section 2: Core Physicochemical Properties

The physical state, thermal properties, and solubility dictate the compound's storage, handling, and reaction conditions. The data presented below is a synthesis of information from various chemical suppliers and databases.

Property	Value / Description	Source(s)
Appearance	Pale yellow to yellow powder or crystals.	[4][8]
Melting Point	62-65 °C. Note: A range of 40-44°C is also reported, which may indicate variance in sample purity or crystalline form.	[1][4][8][9][10]
Boiling Point	170 °C at 0.5 mmHg; 310 °C at 760 mmHg.	[1][4][10]
Density	1.587 ± 0.06 g/cm ³ (Predicted).	[4][10]
Solubility	Insoluble in water. Slightly soluble in Chloroform, Dichloromethane, DMSO, and Ethyl Acetate. Soluble in Acetone and Ethanol.	[1][4][10]
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Recommended storage is at room temperature.	[1][4]

Expert Insight: The Melting Point Discrepancy

The observed variance in the reported melting point (40-44°C vs. 62-65°C) is significant.[1][4] A lower, broader melting range often suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range. The higher range of 62-65°C is more commonly cited in high-purity commercial product specifications and is likely indicative of a more purified substance.[4][8][9] This highlights the necessity of in-house verification of physical constants as a primary quality control measure.

Section 3: Spectroscopic and Chromatographic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule, while chromatographic methods are essential for assessing purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed information about the carbon-hydrogen framework. While a specific spectrum for **1-(2-bromoethoxy)-4-nitrobenzene** is not readily available in the search results, related structures like 2-bromo-1-ethoxy-4-nitrobenzene show characteristic peaks for the ethoxy group (a triplet around 1.3 ppm and a quartet around 4.2 ppm) and distinct signals for the aromatic protons in the 7-8.5 ppm range.[\[11\]](#) For the title compound, one would expect a triplet for the -CH₂Br protons and a triplet for the -OCH₂- protons, along with two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
- **Infrared (IR) Spectroscopy:** IR analysis is used to identify functional groups. The spectrum is expected to show strong characteristic peaks corresponding to the C-O-C ether linkage, C-Br bond, and the symmetric and asymmetric stretching of the nitro group (NO₂).[\[3\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The GC-MS data for this molecule shows a molecular ion peak corresponding to its mass.[\[3\]](#)
- **Chromatographic Purity:** Assays of commercially available **1-(2-Bromoethoxy)-4-nitrobenzene** typically report a purity of 97.5% or higher as determined by Gas Chromatography (GC).[\[8\]](#)[\[9\]](#)

Section 4: Experimental Methodologies

The trustworthiness of physical data relies on robust and well-executed experimental protocols.

Protocol 1: Melting Point Determination

This protocol describes the determination of the melting point, a critical indicator of purity.

Causality: A pure crystalline solid has a sharp, well-defined melting point. Impurities introduce defects in the crystal lattice, typically causing a depression and broadening of the melting

range. A slow, controlled heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Methodology:

- **Sample Preparation:** Finely crush a small amount of the crystalline **1-(2-Bromoethoxy)-4-nitrobenzene** on a watch glass.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
- **Apparatus Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- **Measurement:**
 - Heat the apparatus rapidly to about 15-20°C below the expected melting point (e.g., heat quickly to ~45°C).
 - Decrease the heating rate to 1-2°C per minute.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted (T_2).
- **Reporting:** The melting point is reported as the range $T_1 - T_2$.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol provides a rapid and effective way to assess the purity of a sample and to monitor reaction progress during synthesis.

Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). The polarity of the compound and the solvent system determines the retention factor (R_f). A pure compound should ideally show a single spot on the TLC plate. The choice of a 4% ethyl acetate in petroleum ether solvent system is based on the moderate polarity of 1-(2-bromo-ethoxy)-4-nitro-benzene,

allowing it to migrate up the plate away from the baseline without running with the solvent front.
[12]

Methodology:

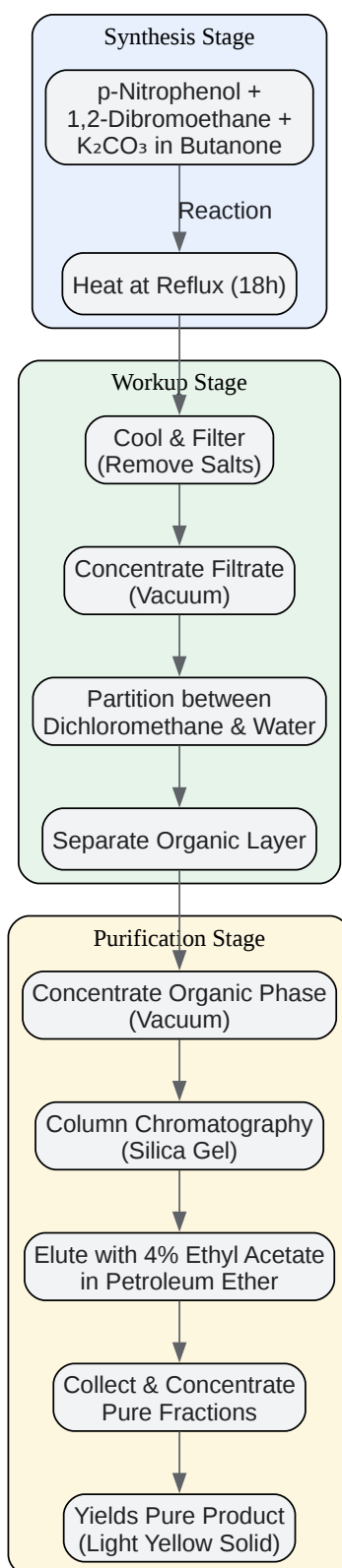
- **Sample Preparation:** Dissolve a small amount of the compound in a suitable solvent like dichloromethane or ethyl acetate.
- **Plate Spotting:** Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
- **Chamber Development:** Place the plate in a sealed TLC chamber containing the mobile phase (e.g., 4% ethyl acetate in petroleum ether).[12] Ensure the solvent level is below the baseline.
- **Elution:** Allow the solvent to travel up the plate until it is about 1 cm from the top.
- **Visualization:** Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
- **Analysis:** A single spot indicates a likely pure compound. The presence of multiple spots suggests impurities.

Section 5: Synthesis and Purification Workflow

Understanding the synthesis provides context for potential impurities that might affect physical properties. A common method is the Williamson ether synthesis.[5][12]

Reaction: p-Nitrophenol is reacted with 1,2-dibromoethane in the presence of a base like potassium carbonate (K_2CO_3) in a suitable solvent such as butanone or DMF.[5][12] The base deprotonates the phenol, and the resulting phenoxide attacks one of the bromine-bearing carbons of 1,2-dibromoethane in an S_N2 reaction.

The following diagram illustrates the general workflow for the synthesis and subsequent purification of **1-(2-Bromoethoxy)-4-nitrobenzene**.



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Caption: Synthesis and Purification Workflow.

Section 6: Safety and Handling

1-(2-Bromoethoxy)-4-nitrobenzene is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazards: It is known to cause skin irritation and serious eye irritation.[3][13] It may also cause respiratory irritation.[3][13]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[13][15]
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[13][15]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[13][14]
- Spills: For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[14]

Conclusion

1-(2-Bromoethoxy)-4-nitrobenzene is a valuable chemical intermediate whose physical properties are critical to its successful use in research and manufacturing. This guide has provided a detailed summary of its key characteristics, from its identity and physicochemical properties to its spectroscopic profile and safe handling procedures. The emphasis on the causality behind experimental protocols and the acknowledgment of data discrepancies underscore the importance of rigorous, in-house verification for ensuring the quality and consistency required in scientific endeavors.

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